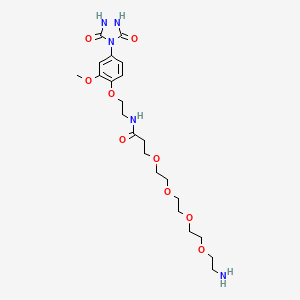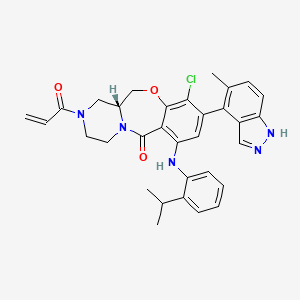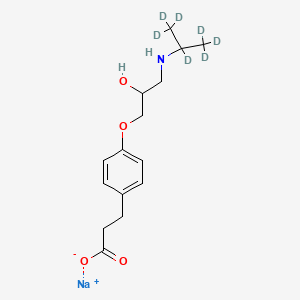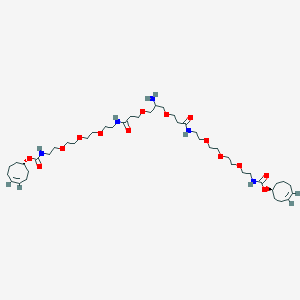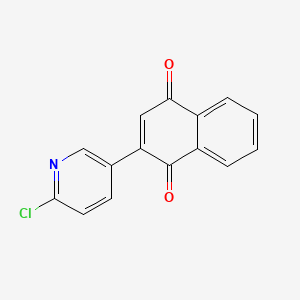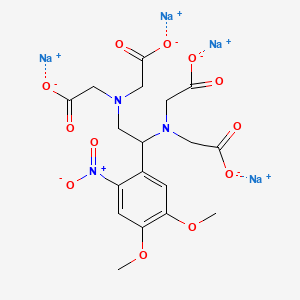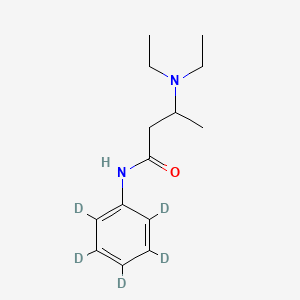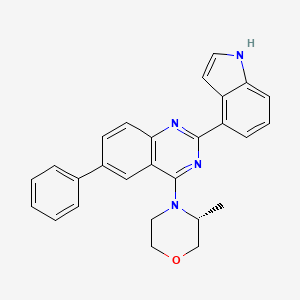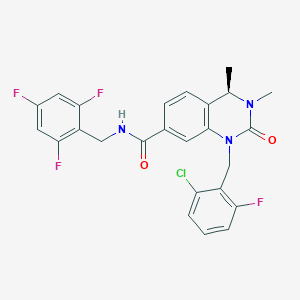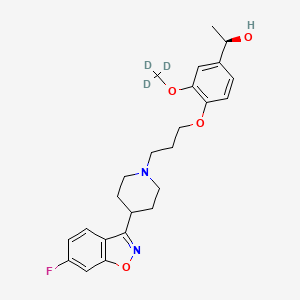
(R)-Hydroxy Iloperidone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Hydroxy Iloperidone-d3 is a deuterated form of Iloperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hydroxy Iloperidone-d3 involves the incorporation of deuterium into the Iloperidone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of ®-Hydroxy Iloperidone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
®-Hydroxy Iloperidone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
®-Hydroxy Iloperidone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Iloperidone and its metabolites.
Biology: Employed in studies involving receptor binding and pharmacokinetics.
Medicine: Utilized in the development and testing of new antipsychotic drugs.
Industry: Applied in the production of high-purity deuterated compounds for research and development .
Mechanism of Action
The mechanism of action of ®-Hydroxy Iloperidone-d3 involves its interaction with various neurotransmitter receptors, including dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, blocking their activity and thereby exerting its antipsychotic effects. The molecular targets include the dopamine D2 receptor and the serotonin 5-HT2 receptor, among others .
Comparison with Similar Compounds
Similar Compounds
Iloperidone: The non-deuterated form of the compound, used as an antipsychotic.
Deuterated Iloperidone: Other deuterated forms of Iloperidone, such as Iloperidone-d1 and Iloperidone-d2.
Uniqueness
®-Hydroxy Iloperidone-d3 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .
Properties
Molecular Formula |
C24H29FN2O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m1/s1/i2D3 |
InChI Key |
SBKZGLWZGZQVHA-ZMAHMCKTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



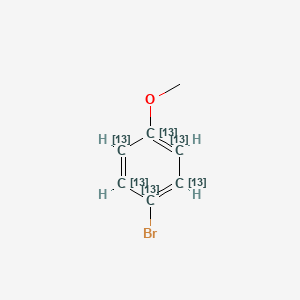
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

